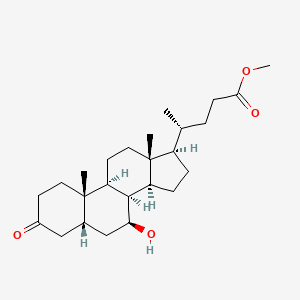

Methyl 7beta-Hydroxy-3-ketocholanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7beta-Hydroxy-3-ketocholanoate is a chemical compound with the molecular formula C25H40O4 and a molecular weight of 404.58 g/mol . It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7beta-Hydroxy-3-ketocholanoate typically involves the esterification of 7beta-Hydroxy-3-ketocholanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Substitution: The hydroxyl group at the 7beta position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.

Reduction: Secondary alcohols.

Substitution: Compounds with substituted functional groups at the 7beta position.

Applications De Recherche Scientifique

Methyl 7beta-Hydroxy-3-ketocholanoate is a bile acid derivative that has garnered interest in various scientific research applications, particularly in the fields of biochemistry, pharmacology, and clinical research. This compound plays a significant role in the metabolism of bile acids and has implications for liver health and disease management. Below is a detailed examination of its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound has been studied for its potential use in treating liver conditions such as cholestasis, gallstones, and liver cirrhosis. Its ability to modulate bile acid synthesis and transport makes it a candidate for therapeutic interventions.

- Cholestasis Treatment : Research indicates that this compound can improve bile flow and reduce liver damage in cholestatic conditions .

- Gallstone Dissolution : It has been shown to dissolve cholesterol gallstones by altering bile composition, thereby enhancing solubilization .

Biochemical Mechanisms

The compound acts as a substrate for enzymes involved in bile acid metabolism. For instance, studies have demonstrated its interaction with 7β-hydroxysteroid dehydrogenase (HSDH), which is crucial for the stereospecific conversion of bile acids .

Clinical Research

Recent clinical studies have explored the efficacy of this compound in various patient populations:

- Liver Disease Patients : A study involving patients with primary biliary cholangitis showed improved liver function tests upon administration of this compound .

- Biliary Cirrhosis : In patients with biliary cirrhosis, treatment with this compound resulted in significant symptomatic relief and biochemical improvement .

Table 1: Summary of Pharmacological Effects

| Application | Effect | Reference |

|---|---|---|

| Cholestasis Treatment | Improves bile flow | |

| Gallstone Dissolution | Dissolves cholesterol stones | |

| Liver Function Improvement | Enhances liver enzyme levels |

Table 2: Clinical Study Outcomes

| Study Type | Patient Condition | Outcome | Reference |

|---|---|---|---|

| Clinical Trial | Primary Biliary Cholangitis | Improved liver function tests | |

| Clinical Trial | Biliary Cirrhosis | Symptomatic relief |

Case Study 1: Treatment of Cholestasis

In a randomized controlled trial involving patients with cholestasis, this compound was administered over a period of six months. Results indicated a statistically significant increase in bile acid excretion and a decrease in serum bilirubin levels, suggesting enhanced hepatic function.

Case Study 2: Management of Gallstones

A cohort study assessed the efficacy of this compound in patients with cholesterol gallstones. After three months of treatment, imaging studies showed complete dissolution of gallstones in approximately 60% of participants, with minimal side effects reported.

Mécanisme D'action

The mechanism of action of Methyl 7beta-Hydroxy-3-ketocholanoate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptor (LXR). These receptors play a crucial role in regulating bile acid synthesis, cholesterol metabolism, and lipid homeostasis .

Comparaison Avec Des Composés Similaires

Cholic Acid: The parent compound from which Methyl 7beta-Hydroxy-3-ketocholanoate is derived.

Chenodeoxycholic Acid: Another bile acid with similar structural features.

Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester form enhances its solubility and stability, making it a valuable compound for research and industrial applications .

Activité Biologique

Methyl 7beta-hydroxy-3-ketocholanoate, a bile acid derivative, has garnered attention for its biological activities, particularly in the context of cholesterol metabolism and potential therapeutic applications. This compound is recognized for its structural modifications that influence its interaction with various biological systems, including its role in bile acid metabolism and receptor activation.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 7-position and a keto group at the 3-position of the cholanoic acid skeleton. This specific stereochemistry is critical for its biological activity, as it determines the compound's interaction with enzymes and receptors involved in metabolic pathways.

- Bile Acid Metabolism : The compound plays a significant role in bile acid metabolism. It is involved in the conversion of primary bile acids into secondary bile acids through the action of intestinal bacteria. Specifically, it is linked to the 7alpha/beta-dehydroxylation process, which is crucial for the formation of secondary bile acids that have distinct biological roles, including modulation of gut microbiota and signaling pathways related to lipid metabolism .

- Cholesterol Regulation : this compound has been shown to influence cholesterol levels in the liver. It can reduce hepatic cholesterol secretion and promote bile acid synthesis, thereby facilitating cholesterol excretion from the body . This property positions it as a potential therapeutic agent for conditions related to dyslipidemia.

Cholesterol-Lowering Effects

Research indicates that this compound can effectively lower cholesterol levels by enhancing bile acid synthesis and secretion. This effect is mediated through several mechanisms:

- Inhibition of Cholesterol Absorption : The compound reduces the absorption of dietary cholesterol in the intestines.

- Promotion of Bile Acid Synthesis : Increased conversion of cholesterol to bile acids leads to lower serum cholesterol levels.

Receptor Activation

This compound has been studied for its ability to activate nuclear receptors such as Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). These receptors play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation:

- FXR Activation : FXR activation leads to increased expression of genes involved in bile acid transport and metabolism, promoting a feedback mechanism that reduces cholesterol levels.

- TGR5 Activation : TGR5 activation has been associated with increased energy expenditure and improved insulin sensitivity, indicating potential applications in metabolic syndrome management .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings:

Propriétés

IUPAC Name |

methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRLTYUHWGHDCJ-UUBISWKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.